molecular formula C20H16F3N3O B2563113 N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034543-31-0

N-([2,3'-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2563113
CAS No.: 2034543-31-0
M. Wt: 371.363
InChI Key: ZELDVBNGFTWHAP-UHFFFAOYSA-N
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Description

“N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” is a synthetic organic compound that features a bipyridine moiety and a trifluoromethyl-substituted phenyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.

    Amide bond formation: The final step involves coupling the bipyridine and trifluoromethyl phenyl groups through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions could target the amide bond or the bipyridine ring.

    Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Nucleophiles such as amines or thiols could be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound could serve as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Pharmacologically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, it might be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, as a ligand, it might interact with metal ions through coordination bonds, altering the metal’s reactivity. In a biological setting, it could bind to specific proteins or enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Uniqueness

The unique positioning of the bipyridine and trifluoromethyl groups in “N-([2,3’-bipyridin]-3-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” might confer distinct electronic and steric properties, influencing its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-7-1-4-14(10-17)11-18(27)26-13-16-6-3-9-25-19(16)15-5-2-8-24-12-15/h1-10,12H,11,13H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELDVBNGFTWHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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